molecular formula C21H24N2O2 B8106740 7-Azaspiro[3.5]nonan-2-yl [1,1'-biphenyl]-2-ylcarbamate

7-Azaspiro[3.5]nonan-2-yl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B8106740
M. Wt: 336.4 g/mol
InChI Key: VSGFODDPKRKUEW-UHFFFAOYSA-N
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Description

4-(3-Nitrophenoxy)Pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 3-nitrophenoxy group. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The nitro group enhances electron-withdrawing characteristics, influencing reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name

7-azaspiro[3.5]nonan-2-yl N-(2-phenylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(25-17-14-21(15-17)10-12-22-13-11-21)23-19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-9,17,22H,10-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGFODDPKRKUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Azaspiro[3.5]nonan-2-yl [1,1'-biphenyl]-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structural features, including the spirocyclic framework, suggest possible interactions with biological targets, making it a candidate for further investigation.

  • Molecular Formula : C21H24N2O2
  • Molecular Weight : 336.43 g/mol
  • CAS Number : 2043072-35-9

The compound is primarily studied for its role as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are designed to induce targeted protein degradation, and the incorporation of rigid linkers like this compound can significantly affect the three-dimensional orientation of the degrader, optimizing its interaction with target proteins and enhancing drug-like properties .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Targeted Protein Degradation : The rigidity provided by the spirocyclic structure enhances the efficiency of PROTACs in degrading specific proteins involved in various diseases, including cancer.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of this compound may inhibit certain enzymes, potentially affecting metabolic pathways associated with disease progression.

Case Studies

Several studies have explored the biological activity of similar compounds within the spirocyclic class:

  • A study on related azaspiro compounds demonstrated significant activity against various cancer cell lines, indicating potential applications in oncology .
  • Another investigation highlighted the role of spirocyclic structures in modulating receptor activity, particularly in neuropharmacology, suggesting that this compound could interact with central nervous system targets .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Targeted Protein DegradationEnhanced degradation efficiency
Enzyme InhibitionPotential inhibition in metabolic pathways
Anticancer ActivitySignificant activity against cancer cell lines

Scientific Research Applications

Medicinal Chemistry

7-Azaspiro[3.5]nonan-2-yl [1,1'-biphenyl]-2-ylcarbamate is being explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit biological activities such as:

  • Anticancer Activity: Preliminary studies indicate that compounds with similar spirocyclic structures can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: The compound may also have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Targeted Protein Degradation (TPD)

Recent advancements in drug design have highlighted the importance of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation. The rigid linker properties of this compound make it suitable for use in PROTAC development, allowing for improved binding and specificity in targeting disease-related proteins for degradation .

Chemical Biology

The compound serves as a valuable tool in chemical biology research due to its ability to modulate protein interactions and cellular pathways. Its application in the development of bifunctional molecules can lead to innovative therapeutic strategies.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 3-nitrophenoxy group in 4-(3-nitrophenoxy)Pyridine provides stronger electron-withdrawing effects compared to simple phenoxy or alkyl substituents, facilitating reactions at the pyridine ring. In contrast, aminoethyl substituents (e.g., 4-(1-aminoethyl)Pyridine) introduce electron-donating properties, altering reactivity toward electrophiles .

Spectroscopic and Computational Data

  • 4-(1-Aminoethyl)Pyridine: DFT studies (B3LYP functional) reveal a HOMO-LUMO gap of 6.08 eV, indicating moderate bioactivity. Solvent effects significantly redshift its UV-Vis absorption maxima .
  • 3-Nitro-2-phenoxypyridine: Exhibits concentration-dependent fluorescence in tetrahydrofuran, with λmax at 420 nm .

Q & A

Q. What methodologies address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Free Energy Perturbation (FEP) : Refine binding affinity predictions by simulating ΔΔG of mutations in the target protein .
  • Metabolite Screening : Use LC-HRMS to identify unexpected metabolites (e.g., oxidative spiro ring opening) that alter activity .

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